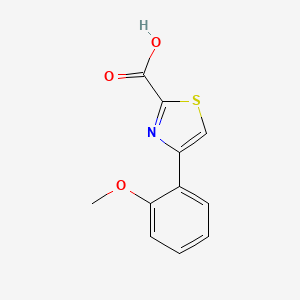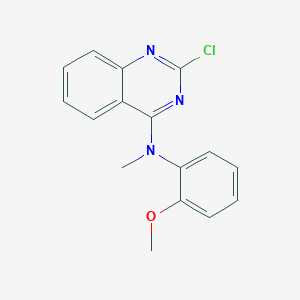
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloroquinazoline with 2-methoxybenzylamine under basic conditions. The reaction is often facilitated by a palladium-catalyzed C–C Suzuki coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
科学的研究の応用
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the proliferation of certain cells by interfering with key signaling pathways. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth and survival .
類似化合物との比較
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-(5-isopropyl-2H-pyrazol-3-yl)-amine
- Triazole-Substituted Quinazoline Hybrids
Uniqueness
2-Chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
特性
CAS番号 |
827030-73-9 |
|---|---|
分子式 |
C16H14ClN3O |
分子量 |
299.75 g/mol |
IUPAC名 |
2-chloro-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-20(13-9-5-6-10-14(13)21-2)15-11-7-3-4-8-12(11)18-16(17)19-15/h3-10H,1-2H3 |
InChIキー |
BZVWKGZJSRCTMQ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1OC)C2=NC(=NC3=CC=CC=C32)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
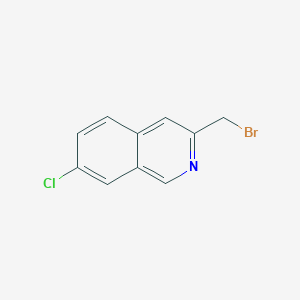
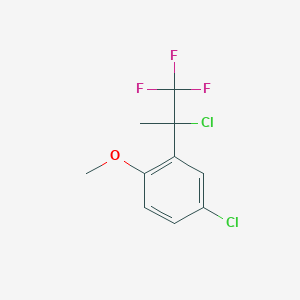

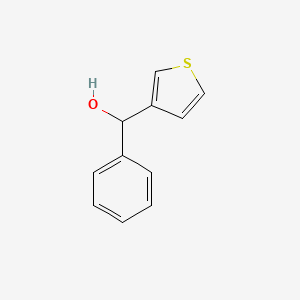
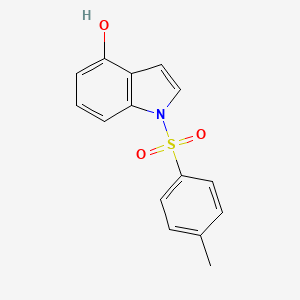
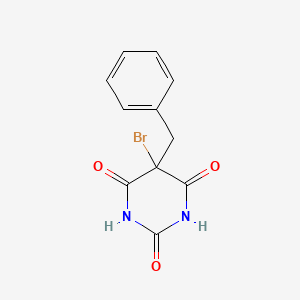
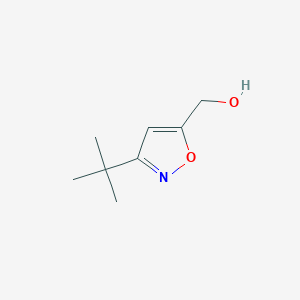


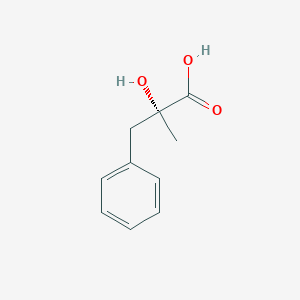
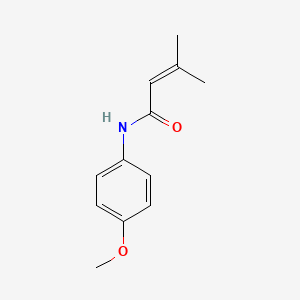

![7-Bromo-3,4-dihydro-1h-benzo[b]azepine-2,5-dione](/img/structure/B8788444.png)
